N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O2S and its molecular weight is 464.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a study focused on the synthesis of novel heterocyclic compounds incorporating sulfamido moiety, which showed promising antibacterial and antifungal properties (Nunna et al., 2014). This indicates the potential of similar compounds for application in developing new antimicrobial agents.
Anti-Inflammatory and Analgesic Properties
Research into pyrimidine derivatives has also revealed their potential for anti-inflammatory and analgesic effects. A study highlighted the synthesis of various pyrimidine derivatives, some of which exhibited significant anti-inflammatory and analgesic activities at certain dosages (Sondhi et al., 2009). These findings suggest the possible therapeutic applications of such compounds in managing pain and inflammation.
Antitumor Activity
The antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been a subject of interest, with some compounds displaying potent activity against various human cancer cell lines. A particular study synthesized and evaluated the antitumor activity of new derivatives, finding that several compounds had comparable activity to doxorubicin, a well-known chemotherapy medication (Hafez & El-Gazzar, 2017). This underscores the potential of such compounds in cancer research and therapy.
Dual Inhibitory Action on Dihydrofolate Reductase and Thymidylate Synthase
In the quest for new antitumor agents, compounds with a dual inhibitory effect on dihydrofolate reductase (DHFR) and thymidylate synthase (TS) have been explored. One study synthesized compounds from the pyrrolo[2,3-d]pyrimidine scaffold, discovering that they exhibited potent inhibitory activity against both DHFR and TS, indicating their potential as dual-target antitumor agents (Gangjee et al., 2005).
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c1-14-7-10-19(18(25)11-14)27-20(30)13-32-24-28-21-17(15-5-3-2-4-6-15)12-26-22(21)23(31)29(24)16-8-9-16/h2-7,10-12,16,26H,8-9,13H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPLWQSDONMDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide |
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